2-Amino-9,10-epoxy-8-oxodecanoic acid

Description

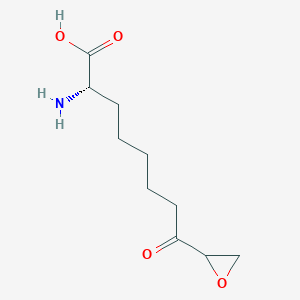

Structure

3D Structure

Properties

Molecular Formula |

C10H17NO4 |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

(2S)-2-amino-8-(oxiran-2-yl)-8-oxooctanoic acid |

InChI |

InChI=1S/C10H17NO4/c11-7(10(13)14)4-2-1-3-5-8(12)9-6-15-9/h7,9H,1-6,11H2,(H,13,14)/t7-,9?/m0/s1 |

InChI Key |

PFDHVDFPTKSEKN-JAVCKPHESA-N |

SMILES |

C1C(O1)C(=O)CCCCCC(C(=O)O)N |

Isomeric SMILES |

C1C(O1)C(=O)CCCCC[C@@H](C(=O)O)N |

Canonical SMILES |

C1C(O1)C(=O)CCCCCC(C(=O)O)N |

Origin of Product |

United States |

Natural Occurrence and Isolation of Aeo Containing Peptides

Historical Discovery and Early Characterization of Aeo as a Unique Amino Acid Constituent

The discovery of 2-Amino-9,10-epoxy-8-oxodecanoic acid is intrinsically linked to the isolation and characterization of the natural products in which it is found. Initial studies on host-specific toxins from plant pathogenic fungi led to the identification of this novel amino acid. The elucidation of the structure of HC-toxin, a virulence factor for the fungus Cochliobolus carbonum, revealed a cyclic tetrapeptide composition that included a previously unknown amino acid derivative of decanoic acid.

Similarly, investigations into microbial metabolites with antitumor properties led to the isolation of trapoxin. Structural analysis of trapoxin identified it as a cyclic tetrapeptide also containing an unusual amino acid with an epoxyketone functional group. This recurring discovery in different bioactive peptides established Aeo as a significant, albeit rare, natural amino acid constituent. Its early characterization was primarily achieved through spectroscopic methods and chemical degradation of the parent peptides, which confirmed its unique structure featuring a ten-carbon chain with an amino group at the α-position, a ketone at the 8-position, and an epoxide ring at the 9,10-position.

Identification of Aeo within Macrocyclic Peptide Architectures

The presence of Aeo is a defining feature of a specific class of cyclic tetrapeptide natural products. Its long, functionalized side chain plays a crucial role in the biological activity of these macrocycles, often acting as a "warhead" that interacts with cellular targets.

HC-toxin, a host-selective toxin produced by the filamentous fungus Cochliobolus carbonum, is a cyclic tetrapeptide with the structure cyclo(D-Pro-L-Ala-D-Ala-L-Aeo). tandfonline.comresearchgate.net It acts as a virulence factor, allowing the fungus to infect certain varieties of maize. The presence of the L-Aeo residue is essential for its biological activity. The fungus produces this complex molecule through a large, multifunctional enzyme known as HC-toxin synthetase. gbif.org The biosynthesis of the Aeo component itself is a complex process believed to involve fatty acid synthase pathways. gbif.org

Aeo is a constituent of several other related fungal metabolites, many of which are potent inhibitors of histone deacetylase (HDAC), a class of enzymes crucial for regulating gene expression.

Trapoxin : This cyclic tetrapeptide, with the structure cyclo-(L-phenylalanyl-L-phenylalanyl-D-pipecolinyl-L-2-amino-8-oxo-9,10-epoxy-decanoyl), is a well-characterized HDAC inhibitor. landcareresearch.co.nz The epoxyketone side chain of the Aeo residue is the key functional group responsible for the irreversible inhibition of HDACs. landcareresearch.co.nz

Chlamydocin (B1668628) : Another cyclic tetrapeptide, chlamydocin, is known to contain the Aeo amino acid. gbif.org It also exhibits significant biological activity, including cytostatic effects.

Cyl-1 and Cyl-2 : These two related cyclotetrapeptides were isolated from Cylindrocladium scoparium. oup.com Structural elucidation confirmed that both Cyl-1 and Cyl-2 incorporate the 2-amino-8-oxo-9,10-epoxydecanoic acid moiety. tandfonline.comoup.com

WF-3161 : Isolated from the fungus Petriella guttulata, WF-3161 is an antitumor antibiotic. Its structure was determined to be a cyclic tetrapeptide composed of phenylalanine, leucine, pipecolinic acid, and 2-amino-8-oxo-9,10-epoxydecanoic acid.

The following table summarizes the Aeo-containing peptides and their constituent amino acids.

| Peptide Name | Other Amino Acid/Imino Acid Constituents |

|---|---|

| HC-Toxin | D-Proline (B559540), L-Alanine, D-Alanine |

| Trapoxin | L-Phenylalanine, L-Phenylalanine, D-Pipecolinic Acid |

| Chlamydocin | Aib, L-Phenylalanine, D-Proline |

| Cyl-1 | D-Proline, L-Isoleucine, L-Tyrosine |

| Cyl-2 | D-Pipecolinic Acid, L-Isoleucine, O-Methyl-L-Tyrosine |

| WF-3161 | L-Phenylalanine, L-Leucine, Pipecolinic Acid |

Microbial and Fungal Sources of Aeo-Containing Natural Products

The production of Aeo-containing peptides is predominantly observed in various species of fungi. These microorganisms synthesize these complex secondary metabolites, which are not essential for their primary growth but likely provide a competitive advantage in their natural environment.

The table below details the known microbial and fungal sources of the Aeo-containing natural products discussed.

| Aeo-Containing Product | Fungal Source(s) |

|---|---|

| HC-Toxin | Cochliobolus carbonum |

| Trapoxin | Helicoma ambiens |

| Chlamydocin | Diheterospora chlamydosporia |

| Cyl-1 | Cylindrocladium scoparium |

| Cyl-2 | Cylindrocladium scoparium tandfonline.com |

| WF-3161 | Petriella guttulata |

Biosynthesis and Enzymology of 2 Amino 9,10 Epoxy 8 Oxodecanoic Acid

Proposed Biosynthetic Pathways of the Decanoic Acid Backbone of Aeo

The formation of the ten-carbon backbone of Aeo is believed to follow a pathway analogous to primary fatty acid metabolism, yet it is governed by a set of dedicated enzymes encoded within a specific gene cluster.

The biosynthesis of fatty acids universally proceeds via the condensation of two-carbon units derived from acetyl-CoA. While direct tracer studies on Aeo are not extensively detailed in the provided literature, the identification of a dedicated fatty acid synthase (FAS) system strongly implies that the decanoic acid backbone of Aeo is assembled through the sequential condensation of acetate units. This process, known as a Claisen condensation, is the fundamental mechanism by which fatty acid chains are elongated. The initial step involves the carboxylation of acetyl-CoA to malonyl-CoA, which then serves as the two-carbon donor for the growing acyl chain attached to the synthase enzyme. The involvement of a dedicated FAS, as discussed below, provides compelling indirect evidence for this acetate condensation pathway being the foundational route to the C10 backbone.

The core evidence for the biosynthetic origin of the Aeo backbone comes from the genetic analysis of the HC-toxin producing fungus, Cochliobolus carbonum. A specific gene cluster, known as the TOX2 locus, contains the genes required for HC-toxin production. researchgate.net Within this locus, a crucial gene designated TOXC was identified and found to be essential for toxin synthesis. apsnet.orgapsnet.org

| Gene | Organism | Predicted Function | Molecular Weight (Predicted) | Key Domains Identified |

| TOXC | Cochliobolus carbonum | Fatty Acid Synthase β-subunit | 233 kDa | Acetyl transferase, Enoyl reductase, Dehydratase, Malonyl-palmityl transferase |

| TOXH | Cochliobolus carbonum | Fatty Acid Synthase α-subunit | Not specified | Not specified |

Involvement of Non-Ribosomal Peptide Synthetases (NRPS) in Aeo Incorporation

Once the decanoic acid backbone is synthesized, it is incorporated into the final cyclic peptide by a large, multi-domain enzyme known as a Non-Ribosomal Peptide Synthetase (NRPS). mdpi.com These enzymes are modular assembly lines that select, activate, and link amino acid monomers to build a peptide chain. nih.govd-nb.info In the case of HC-toxin, the central enzyme is HC-toxin synthetase (HTS), encoded by the HTS1 gene. researchgate.net HTS is a massive 570-kDa protein with four modules, each responsible for incorporating one of the four residues of the cyclic peptide: D-Pro, L-Ala, D-Ala, and L-Aeo. researchgate.net The Aeo precursor, synthesized by the dedicated FAS system, is recognized and activated by one of the HTS modules before being covalently attached to the enzyme and subsequently joined to the growing peptide chain.

Each module of an NRPS contains an adenylation (A) domain, which is responsible for recognizing and activating a specific substrate (typically an amino acid) as an aminoacyl-adenylate in an ATP-dependent reaction. nih.govnih.gov The substrate specificity of the A-domain is a critical determinant of the final peptide structure. nih.govduke.edu To investigate the specificity of the A-domain in the Aeo-incorporating module of HTS, researchers performed ATP-pyrophosphate (PPi) exchange assays. This assay measures the activation of a substrate by the A-domain. HTS enzyme preparations were tested with various potential fatty acid products of the TOXC enzyme. apsnet.org

The results indicated that the HTS A-domain has a distinct substrate preference. While the fully formed Aeo is presumed to be the natural substrate, related fatty acids were tested to probe the domain's specificity. Decanoic acid and 2-aminodecanoic acid did not stimulate the ATP/PPi exchange reaction, suggesting they are not recognized by the A-domain. apsnet.org A slight activity was observed with 2-amino-octanoic acid, but it was too low to be conclusive. apsnet.org This high specificity ensures that only the correct Aeo precursor is incorporated into the HC-toxin structure.

| Substrate Tested | Stimulation of ATP/PPi Exchange by HTS | Conclusion |

| Hexanoic acid | None above background | Not a substrate |

| Octanoic acid | None above background | Not a substrate |

| Decanoic acid | None above background | Not a substrate |

| 2-Aminohexanoic acid | None above background | Not a substrate |

| 2-Aminooctanoic acid | Slight stimulation | Weakly recognized, if at all |

| 2-Aminodecanoic acid | None above background | Not a substrate |

Enzymatic Transformations Leading to the Epoxy and Oxo Functional Groups of Aeo

The synthesis of the decanoic acid backbone by the TOXC/TOXH fatty acid synthase and its activation by HTS are intermediate steps. The final structure of Aeo contains an 8-oxo (ketone) group and a 9,10-epoxy ring. These modifications are installed by specific tailoring enzymes, likely after the backbone is synthesized but before the final cyclization of the peptide. While the precise enzymes have not all been functionally characterized, analysis of the TOX2 gene cluster in C. carbonum provides strong candidates.

The TOX2 locus contains a gene, TOXD, which is predicted to encode a short-chain alcohol dehydrogenase. researchgate.net A dehydrogenase would be capable of catalyzing the oxidation of a hydroxyl group at the C-8 position of a fatty acid intermediate to the required 8-oxo group. The formation of the epoxide ring is likely catalyzed by a monooxygenase or an epoxidase, a class of enzymes known to perform such reactions on fatty acids. nih.gov Cytochrome P450 enzymes, for example, are known to be involved in the formation of allene oxides and epoxyalcohols from hydroperoxy fatty acids. nih.gov It is hypothesized that one or more uncharacterized enzymes encoded within the TOX2 locus, or elsewhere in the genome but dedicated to this pathway, are responsible for these final crucial transformations that give Aeo its unique chemical identity.

Molecular Mechanisms of Biological Activity of Aeo Containing Peptides

Inhibition of Histone Deacetylases (HDACs) by Aeo Derivatives

Aeo-containing peptides are notable for their significant inhibitory effects on histone deacetylases (HDACs), a class of enzymes crucial for epigenetic regulation. nih.gov The unique structural components of the Aeo residue are instrumental in this inhibition, targeting the active site of HDAC enzymes with high specificity.

Aeo's Role as a Zinc-Binding Motif in HDAC Inhibition

The catalytic activity of most histone deacetylases is dependent on a zinc ion (Zn²⁺) located within the enzyme's active site. nih.govmdpi.com The Aeo residue within peptides is structured to act as a potent zinc-binding motif. The α,β-epoxyketone moiety of the Aeo side chain is the primary group that coordinates with the Zn²⁺ ion. nih.gov Specifically, the carbonyl group of the keto-epoxide structure inserts into the active site, where it can chelate the zinc ion, effectively blocking the natural substrate, acetylated lysine (B10760008), from accessing the catalytic machinery. nih.govnih.gov This interaction is a critical initial step in the inhibition of the enzyme's deacetylase function.

Detailed Analysis of the Epoxyketone Moiety as the Enzyme-Inhibiting Group

The epoxyketone group is the pharmacophore, or the "warhead," responsible for the potent enzyme inhibition by Aeo-containing peptides. nih.gov This functional group is not merely a zinc-chelating agent but is chemically reactive within the active site. The α,β-epoxyketone is believed to be essential for the powerful, and in some cases irreversible, inhibitory action against certain HDACs, particularly class I isoforms. nih.gov The presence of the epoxide ring is a distinguishing feature that enhances inhibitory potency. For instance, the natural product apicidin (B1684140), a cyclic tetrapeptide that lacks an epoxide moiety, does not exhibit the same irreversible inhibition. nih.gov Structural studies of related epoxyketone inhibitors in other enzyme systems, like the proteasome, show that the epoxyketone can form a stable, covalent morpholino adduct with nucleophilic residues in the active site. researchgate.net This occurs through a two-step mechanism: an initial attack on the carbonyl carbon followed by the opening of the epoxide ring. researchgate.net A similar mechanism is proposed for its interaction with HDACs, where the epoxide ring can be opened by a nucleophilic residue in the enzyme's active site, leading to a covalent bond. nih.gov

Characterization of Reversible and Irreversible HDAC Inhibition Mechanisms

The nature of HDAC inhibition by Aeo-containing compounds can be either reversible or irreversible, largely dictated by the chemistry of the epoxyketone moiety.

Irreversible Inhibition: The presence of the reactive epoxide ring is strongly associated with irreversible inhibition. nih.gov This is thought to occur through the formation of a covalent bond between the inhibitor and the enzyme, as the strained epoxide ring is opened by a nucleophilic amino acid residue within the HDAC active site. nih.govnih.gov While crystal structures of the HDAC8-trapoxin A complex show the epoxide ring intact, the chemical reactivity of this group is known, and it is considered responsible for what is described as "essentially irreversible" inhibition of class I HDACs. nih.gov This suggests a very slow dissociation rate, making the inhibition effectively permanent under biological conditions.

Reversible Inhibition: In contrast, Aeo analogues or related compounds that lack the epoxide ring but retain the keto group typically act as reversible inhibitors. nih.gov In these cases, inhibition relies on the chelation of the active site zinc ion by the carbonyl group. This interaction is non-covalent and can be reversed, allowing the enzyme to regain activity if the inhibitor dissociates. The inhibitory activity of compounds like apicidin, which lacks the epoxide, is significantly reduced, highlighting the critical role of the epoxide in achieving potent and long-lasting inhibition. nih.gov

Studies on HDAC Isoform Selectivity (e.g., HDAC1 vs. HDAC6) Mediated by Aeo Structures

Achieving selectivity for specific HDAC isoforms is a major goal in the development of therapeutic agents to minimize off-target effects. biorxiv.org The structural features of Aeo and the peptides that contain it can confer a degree of isoform selectivity.

The active sites of different HDAC classes and isoforms have distinct topographies. For example, the active site of class I HDACs is more open compared to that of class II HDACs like HDAC6. nih.gov This difference can influence how the epoxyketone moiety of an inhibitor binds. In HDAC6, a bulky proline residue (P571) can cause the epoxyketone to adopt an energetically unfavorable conformation. nih.gov Conversely, the more spacious active site of class I HDACs allows for a more favorable, and thus stronger, binding conformation. nih.gov This provides a structural basis for the observed selectivity of some Aeo-containing peptides, such as trapoxin A, for class I HDACs. nih.gov

Researchers have also synthetically modified peptide scaffolds to tune isoform selectivity. By creating combinatorial libraries of cyclic tetrapeptides and screening them, it has been possible to develop inhibitors with novel selectivity profiles, including the first cyclic tetrapeptide analogues that show selectivity towards a class II HDAC (HDAC6) over class I isoforms. nih.gov

Table 1: Research Findings on HDAC Isoform Selectivity

| Compound/Structure | Target Isoform(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Trapoxin A (Aeo-containing) | Preferentially Class I HDACs | The more open active site of Class I HDACs allows for a more favorable binding conformation of the epoxyketone moiety compared to the more constricted active site of HDAC6. | nih.gov |

| Modified Cyclic Tetrapeptides | HDAC6 (Class IIb) | Synthetic modifications to the peptide scaffold, such as incorporating specific amino acid motifs, can reverse selectivity from Class I to Class II HDACs. | nih.gov |

Modulation of Cellular Processes by Aeo-Containing Peptides

By inhibiting HDACs, Aeo-containing peptides trigger a cascade of downstream cellular events, beginning with the alteration of histone acetylation patterns and the subsequent remodeling of chromatin.

Impact on Histone Acetylation Dynamics and Chromatin Structure

The primary function of histone deacetylases is to remove acetyl groups from lysine residues on the N-terminal tails of histone proteins. nih.govyoutube.com The inhibition of these enzymes by Aeo-containing peptides leads to a state of histone hyperacetylation, where acetyl groups accumulate on histones. nih.govnih.gov

Histone acetylation neutralizes the positive charge of lysine residues, thereby weakening the electrostatic interaction between the histone tails and the negatively charged phosphate (B84403) backbone of DNA. nih.govembopress.orgnih.gov This reduction in charge attraction has a profound impact on chromatin architecture. The tightly packed, condensed chromatin structure, known as heterochromatin (which is generally transcriptionally silent), relaxes into a more open and accessible conformation called euchromatin. embopress.orgaimspress.com This process of chromatin decondensation makes the DNA more accessible to the transcriptional machinery, including transcription factors and RNA polymerase. nih.govaimspress.comnih.gov Consequently, the inhibition of HDACs by Aeo-containing peptides can lead to the activation of gene expression for genes that were previously silenced. nih.govembopress.org

Table 2: Effects of HDAC Inhibition on Chromatin

| Process | Molecular Effect | Consequence for Chromatin |

|---|---|---|

| Histone Deacetylation (Normal HDAC function) | Removal of acetyl groups from histone lysines. | Increased positive charge on histones, stronger interaction with DNA, leading to condensed chromatin (heterochromatin). |

Effects on Gene Expression Profiles

The principal mechanism by which Aeo-containing peptides alter gene expression is through the inhibition of histone deacetylases (HDACs). nih.govoup.com HDACs remove acetyl groups from lysine residues on histone proteins, leading to a more compact chromatin structure that represses gene transcription. nih.govoup.com By inhibiting HDACs, these peptides cause an accumulation of acetylated histones (hyperacetylation), particularly on histones H3 and H4. oup.comaacrjournals.org This leads to a more relaxed chromatin state, making gene promoters more accessible to transcription factors and generally resulting in transcriptional activation. oup.comuconn.edu

Consequently, HDAC inhibitors can reactivate the expression of silenced genes, such as tumor suppressor genes in cancer cells. oup.comaacrjournals.org However, the effect is not universally activating; several studies have shown that HDAC inhibitors can lead to both the up-regulation and down-regulation of different sets of genes. aacrjournals.orgnih.gov The repression of certain genes is considered a counterintuitive effect, which may be explained by the inhibitors altering the expression of other regulatory factors, like transcription activators or repressors, rather than a direct effect of histone acetylation on those specific genes. aacrjournals.orgnih.gov

The genes most commonly affected by HDAC inhibitors, and by extension Aeo-containing peptides, are those that regulate critical cellular functions such as cell cycle progression, proliferation, and apoptosis. aacrjournals.orgnih.gov For instance, the Aeo-containing peptide HC-toxin has been shown to modulate defense-related gene expression in plants, inducing the salicylic (B10762653) acid-dependent gene PR-1 while repressing the jasmonic acid-dependent gene PDF1.2. purdue.edu

The specific gene expression profile can vary depending on the chemical structure of the HDAC inhibitor and the cell type being studied. aacrjournals.org Research comparing different classes of HDAC inhibitors has demonstrated that they can produce distinct patterns of gene expression. aacrjournals.org

| HDAC Inhibitor | Cell Line | Effect on Gene Expression | Associated Cellular Process | Reference |

|---|---|---|---|---|

| SAHA (Vorinostat) | Neutrophil Progenitors | Alters transcriptome, leading to a block at the promyelocytic stage. | Neutrophil Differentiation | nih.gov |

| MS-275 (Entinostat) | Neutrophil Progenitors | Alters transcriptome, leading to dysplastic features and skewing towards monocytic lineage. | Neutrophil Differentiation | nih.gov |

| TSA & SAHA (Hydroxamates) | T24 Bladder Carcinoma | Up-regulates tob1 (4.7-fold and 3.7-fold respectively). | Cell Cycle Arrest | aacrjournals.org |

| MS-275 | T24 Bladder Carcinoma | Does not significantly up-regulate tob1. | Cell Cycle Arrest | aacrjournals.org |

Influence on Cell Cycle Progression and Cellular Differentiation Pathways

Aeo-containing peptides, through their inhibition of HDACs, exert significant control over cell cycle progression and cellular differentiation. nih.govnih.gov The overexpression of certain HDACs is linked to uncontrolled proliferation in many cancers, and their inhibition can induce cell cycle arrest, differentiation, and apoptosis. oup.comnih.gov

Influence on Cell Cycle: HDAC inhibitors typically cause cell cycle arrest at the G1/S or G2/M checkpoints. nih.govnih.gov A key mechanism for this arrest is the increased expression of cyclin-dependent kinase (CDK) inhibitors, most notably p21CIP1/WAF1. nih.govnih.govjst.go.jp The p21 protein binds to and inhibits cyclin-CDK2 complexes, which are essential for the G1 to S phase transition. jst.go.jp This inhibition prevents the phosphorylation of crucial cell cycle proteins like the retinoblastoma protein (pRb), thereby halting the cell's progression through the cycle. jst.go.jp Studies show that HDAC inhibitors can down-regulate the kinase activity of Cdk2 without affecting the total protein level of Cdk2 itself. jst.go.jp

Influence on Cellular Differentiation: HDAC activity is crucial for maintaining stem cells in a self-renewing, undifferentiated state. nih.gov Inhibition of this activity by compounds like Aeo-containing peptides can thus induce differentiation. oup.comnih.gov In transformed or cancerous cells, this can lead to terminal differentiation, a process where the cell permanently exits the cell cycle and subsequently may undergo apoptosis. oup.comaacrjournals.org

| Regulatory Protein | Function in Cell Cycle | Effect of HDAC Inhibition | Reference |

|---|---|---|---|

| p21CIP1/WAF1 | Cyclin-dependent kinase (CDK) inhibitor | Expression is increased, leading to G1/S or G2/M arrest. | nih.govnih.govjst.go.jp |

| p53 | Tumor suppressor, transcription factor | HDACs can deacetylate and inactivate p53; inhibition can restore its activity. | nih.gov |

| pRb (Retinoblastoma protein) | Controls G1/S transition | Remains in a hypophosphorylated state due to CDK2 inhibition, blocking cell cycle progression. | jst.go.jp |

| Cdk2 | Cyclin-dependent kinase | Kinase activity is down-regulated, contributing to G1 arrest. | jst.go.jp |

Other Putative Biological Targets and Interactions of Aeo-Derived Structures

The primary and most well-documented biological targets of Aeo-containing peptides are the zinc-dependent histone deacetylases (HDACs). nih.govnih.gov These enzymes are grouped into different classes, with Aeo-containing natural products primarily targeting Class I and II HDACs. nih.gov The inhibitory action is mediated by the unique 2-amino-8-oxo-9,10-epoxydecanoic acid (Aeo) residue. nih.gov The epoxy-ketone functional group within Aeo is highly electrophilic and is believed to interact directly with the zinc ion in the enzyme's active site and react with a key amino acid residue, potentially in an irreversible manner. nih.gov Some evidence suggests this interaction involves a conserved cysteine residue near the active site of HDAC1. nih.gov

Beyond histones, HDACs are known to deacetylate a wide array of non-histone proteins. nih.gov Therefore, by inhibiting HDACs, Aeo-derived structures can indirectly affect the function of numerous other proteins crucial for cellular processes. A proteomics-based study identified many acetylated proteins that are potential non-histone targets of HDACs, which function in cell cycle regulation, DNA repair, apoptosis, and proliferation. nih.gov

The macrocyclic peptide structure of these natural products also plays a critical role. nih.gov The peptide backbone forms a "cap group" that makes contact with the outer rim of the HDAC enzyme, contributing to the inhibitor's potency and isoform selectivity. nih.gov This structural complexity allows for a high degree of specificity and affinity for the target enzyme. nih.gov

| Molecule | Class | Role | Interaction with Aeo-Containing Peptides | Reference |

|---|---|---|---|---|

| Histone Deacetylases (HDACs) | Enzyme | Removes acetyl groups from histones and other proteins, regulating gene expression and protein function. | Primary biological target; inhibited by the Aeo residue's epoxy-ketone group. | nih.govnih.govuni-saarland.de |

| HDAC1 | Class I HDAC | Key regulator of chromatin structure and gene expression. | Potently inhibited by Aeo-containing peptides like chlamydocin (B1668628). The Aeo epoxy-ketone may react with Cysteine 261. | nih.govnih.gov |

| Non-histone proteins (e.g., p53) | Various | Function in diverse cellular pathways including apoptosis, DNA repair, and cell cycle control. | Their acetylation state, and therefore activity, is indirectly affected by the inhibition of HDACs. | nih.gov |

Ecological and Host Pathogen Interactions: the Hc Toxin/maize Model

Aeo's Contribution to HC-Toxin's Role as a Host-Selective Virulence Factor

HC-toxin is a cyclic tetrapeptide with the structure cyclo(D-Pro-L-Ala-D-Ala-L-Aeo). nih.govresearchgate.netresearchgate.net Its function as a host-selective virulence factor is a direct consequence of the Aeo residue. This unusual amino acid contains two critical functional groups: an 8-carbonyl group and a 9,10-epoxide ring. researchgate.netnih.gov These features are essential for the toxin's biological activity. The primary mechanism through which HC-toxin exerts its effect is by inhibiting histone deacetylase (HDAC) enzymes within the maize cells. nih.govresearchgate.netnih.gov

By inhibiting HDACs, HC-toxin causes hyperacetylation of histones, which alters chromatin structure and gene expression. researchgate.netnih.gov This interference with the host's cellular machinery is believed to suppress the activation of defense-related genes, thereby compromising the plant's ability to mount an effective immune response against the invading fungus. purdue.edu This allows the pathogen to successfully colonize the host tissue. nih.govnih.gov The specificity of the interaction arises because only maize plants lacking a specific detoxification mechanism are susceptible to the toxin's effects. The epoxide moiety of Aeo is hypothesized to be particularly important for the heightened virulence of C. carbonum strains in these susceptible maize lines. researchgate.net Modification of either the 8-carbonyl group or the epoxide group of the Aeo residue leads to a significant reduction or complete loss of the toxin's inhibitory activity and, consequently, its virulence. nih.gov Thus, the Aeo component is the key determinant of HC-toxin's function, enabling C. carbonum to act as a potent and selective pathogen on susceptible maize genotypes. nih.govresearchgate.net

Plant Defense Mechanisms Involving Enzymatic Detoxification of Aeo

Resistant genotypes of maize have evolved a sophisticated defense mechanism that specifically targets the Aeo residue of HC-toxin, neutralizing its toxic effects. This defense is not based on preventing the pathogen's entry but on an enzymatic detoxification of the virulence factor itself.

The enzymatic detoxification of HC-toxin in resistant maize is carried out by an enzyme named HC-toxin reductase (HCTR). nih.govnih.govproquest.com This enzyme specifically catalyzes the reduction of the 8-carbonyl group on the Aeo residue to a hydroxyl group. nih.govresearchgate.net This single modification converts HC-toxin into its 8-hydroxy derivative, a compound that is no longer toxic to the plant. nih.govnih.gov

Biochemical studies have revealed that HCTR is dependent on the cofactor NADPH (the reduced form of nicotinamide adenine dinucleotide phosphate) to supply the hydride for the reduction reaction. nih.govnih.govresearchgate.net The enzyme activity is sensitive to heat and proteolytic digestion, confirming its proteinaceous nature. nih.gov NADH can serve as a hydride donor, but is only about 30% as effective as NADPH. nih.govresearchgate.net

| Property | Finding | Reference |

|---|---|---|

| Enzymatic Reaction | Reduces the 8-carbonyl group of the Aeo residue in HC-toxin to a hydroxyl group. | nih.govresearchgate.net |

| Cofactor Dependency | Primarily dependent on NADPH as a hydride donor. | nih.govnih.govnih.gov |

| Substrate Specificity | Specific for the HC-toxin's Aeo residue. | alfa-chemistry.com |

| Molecular Weight | Approximately 42,000 Daltons (42 kDa) as determined by gel filtration chromatography. | nih.govresearchgate.net |

| Inhibitors | Activity is inhibited by p-hydroxymercuribenzoate and disulfiram. | nih.govresearchgate.net |

Resistance to C. carbonum race 1 and its HC-toxin is controlled at the genetic level in maize by two loci, Hm1 and Hm2. nih.govresearchgate.netresearchgate.net The dominant allele of the Hm1 gene confers complete, race-specific resistance to the pathogen throughout the plant's life. nih.govproquest.com The Hm2 locus contains a duplicate of the Hm1 gene and provides effective resistance primarily in adult plants. nih.gov

Molecular and genetic studies have definitively shown that the Hm1 and Hm2 genes encode the HC-toxin reductase (HCTR) enzyme. nih.govproquest.comnih.gov Therefore, the presence of a functional Hm1 or Hm2 allele allows the maize plant to produce HCTR, which then detoxifies the HC-toxin by modifying its Aeo residue. nih.gov The Hm1 gene was one of the first plant disease resistance genes to be cloned and was found to share sequence homology with dihydroflavonol-4-reductase genes, which are also involved in reduction reactions in plant metabolism. nih.govnih.gov This mechanism of resistance is distinct from many other plant defense systems that rely on pathogen recognition and the subsequent activation of a defense cascade; instead, it involves the direct enzymatic inactivation of a key virulence factor. nih.gov

| Genetic Locus | Gene Product | Function | Phenotype | Reference |

|---|---|---|---|---|

| Hm1 | HC-Toxin Reductase 1 (HCTR1) | NADPH-dependent reduction of the 8-carbonyl group of Aeo. | Confers complete resistance to C. carbonum race 1 at all developmental stages. | nih.govnih.govnih.govproquest.com |

| Hm2 | HC-Toxin Reductase 2 (HCTR2) | Structurally and functionally similar to HCTR1. | Confers effective resistance primarily in adult plants. | nih.govnih.govnih.gov |

| hm1/hm1 | Non-functional or no protein | Inability to detoxify HC-toxin. | Susceptibility to C. carbonum race 1 infection. | researchgate.netnih.gov |

Comparative studies between resistant (Hm1/-) and susceptible (hm1/hm1) maize genotypes have provided clear evidence for the role of detoxification in resistance. A key finding is that HC-toxin reductase activity is detectable only in extracts from resistant maize genotypes. alfa-chemistry.comresearchgate.net In vitro assays consistently show a direct correlation between the presence of the Hm allele and the ability of plant extracts to inactivate HC-toxin. alfa-chemistry.comresearchgate.net

When exposed to HC-toxin, intact tissues from resistant plants rapidly convert the toxin to its non-toxic 8-hydroxy form. nih.govresearchgate.net In contrast, tissues from susceptible plants are unable to perform this metabolic conversion, leading to the accumulation of active HC-toxin. oup.com This accumulation allows the toxin to inhibit HDACs, resulting in the hyperacetylation of histones, which is observed in susceptible but not resistant embryos treated with the toxin. nih.govoup.com These differential metabolic fates of HC-toxin in resistant versus susceptible genotypes underscore that the detoxification of the Aeo residue is the biochemical basis for Hm1-mediated resistance to C. carbonum race 1. alfa-chemistry.comresearchgate.net

Synthetic Methodologies and Chemical Derivatization of 2 Amino 9,10 Epoxy 8 Oxodecanoic Acid

Total Synthesis Approaches for the Aeo Amino Acid Scaffold

The total synthesis of Aeo is characterized by convergent approaches that assemble the molecule from smaller, chiral building blocks. These strategies are designed to systematically install the required stereochemistry at both the α-carbon and within the complex epoxyketone side chain. researchgate.net A notable method involves a homolytic homologation process starting from a protected form of (S)-2-amino-5-iodopentanoic acid to stereospecifically yield the (2S,9S) isomer of Aeo. rsc.org

Achieving the correct stereochemistry of the C8-keto and C9-epoxy groups is one of the most critical aspects of Aeo synthesis. A common strategy involves the use of chiral precursors that dictate the stereochemical outcome. For instance, the stereochemistry at the C9 position can be derived from readily available chiral pool materials such as lactic acid or glyceraldehyde derivatives. researchgate.net This approach ensures that the epoxide is introduced with a predictable and controlled orientation.

One documented synthesis of a related 8-oxodecanoic acid derivative utilized a Horner-Wadsworth-Emmons olefination between a β-keto phosphonate (B1237965) (derived from D-methyl lactate) and an aldehyde to construct the enone precursor to the side chain. researchgate.net Subsequent diastereoselective reduction of the ketone, for example using a Luche reduction (NaBH₄, CeCl₃), can establish the desired stereocenter at the allylic alcohol position before epoxidation. researchgate.net

Table 1: Chiral Precursors for Side Chain Synthesis

| Target Stereocenter | Chiral Precursor Example | Reference |

|---|---|---|

| C9-position | Lactic Acid Derivatives | researchgate.net |

The stereochemistry of the α-amino acid center (C2) is typically established by starting with an enantiomerically pure amino acid. Convergent synthetic plans have successfully utilized L-glutamic acid or enantiomerically pure allylglycine as the foundational building block for the (S)-configuration at the α-position. researchgate.netscispace.com Starting from these precursors, the remainder of the carbon backbone is elaborated through a series of reactions.

Incorporation of Aeo into Macrocyclic Peptide Structures

The presence of Aeo in natural products like chlamydocin (B1668628) and apicidin (B1684140) necessitates methods for its incorporation into peptide chains, followed by macrocyclization. researchgate.net These processes can be performed using both solution-phase and solid-phase peptide synthesis (SPPS) techniques. researchgate.netaurigeneservices.com

Specific chemical reactions are employed to build the unique side chain of Aeo, sometimes while the amino acid is already part of a peptide backbone, or during the synthesis of the Aeo monomer itself.

Palladium-Catalyzed Allylic Alkylation (Pd-AAA): This powerful transition-metal-catalyzed reaction is a versatile method for forming carbon-carbon and carbon-heteroatom bonds. nih.govthieme-connect.de In the context of complex peptide modification, Pd-AAA can be used to introduce side chains with high stereocontrol. thieme-connect.denih.gov The reaction typically involves the attack of a nucleophile on a π-allyl palladium intermediate, allowing for the construction of complex acyclic stereocenters. thieme-connect.de While direct application on an Aeo-precursor peptide is a sophisticated approach, the principles are well-established for creating stereocenters on both the electrophilic and nucleophilic partners. thieme-connect.de

Ester Enolate Claisen Rearrangement: This nih.govnih.gov-sigmatropic rearrangement has been successfully utilized to construct the carbon framework of Aeo and the related compound 2-amino-8-oxodecanoic acid (Aoda). researchgate.netorganic-chemistry.org The reaction involves the rearrangement of an allyl vinyl ether, which is typically generated in situ from an ester enolate and an allyl halide. organic-chemistry.org This method is particularly effective for establishing vicinal stereocenters with a high degree of stereoselectivity, making it suitable for constructing the functionalized side chain of Aeo. researchgate.netnih.gov

Once a linear peptide containing Aeo is synthesized, macrocyclization is required to form the final cyclic structure. This intramolecular reaction must be performed under conditions that favor cyclization over intermolecular polymerization, often involving high-dilution techniques. nih.govacs.org

Several strategies are available for the macrocyclization of peptides:

Lactamization: The most common method involves the formation of an amide bond between the N-terminal amine and the C-terminal carboxylic acid (head-to-tail cyclization) or between the side chains of amino acids like lysine (B10760008) and aspartic acid. rsc.org

Thioether Formation: Cyclization can be achieved by forming a thioether bridge, for instance, through the reaction of a cysteine thiol with an electrophilic handle like a bromoacetyl group installed elsewhere on the peptide. rsc.orgyoutube.com

Click Chemistry: Azide-alkyne cycloadditions are a highly efficient and bio-orthogonal method for peptide cyclization. nih.gov

Ring-Closing Metathesis (RCM): If the linear peptide contains two terminal alkene moieties, RCM using a ruthenium catalyst is a powerful tool for forming a carbon-carbon double bond to close the ring. nih.gov

Table 2: Common Peptide Macrocyclization Strategies

| Reaction Type | Functional Groups Involved | Key Features |

|---|---|---|

| Lactamization | Amine and Carboxylic Acid | Forms a stable amide bond; most common method. rsc.org |

| Thioether Formation | Thiol and Electrophile (e.g., haloalkane) | Creates a flexible and stable thioether linkage. rsc.org |

| Azide-Alkyne Cycloaddition | Azide and Alkyne | High efficiency and orthogonality ("Click Chemistry"). nih.gov |

Design and Synthesis of Aeo Analogues and Hybrid Compounds for Research

To investigate the structure-activity relationships (SAR) of Aeo-containing natural products, researchers design and synthesize analogues and hybrid compounds. nih.govmdpi.com This involves systematically altering different parts of the Aeo structure or the surrounding peptide to understand their role in biological activity. nih.govrsc.org

For example, simplified analogues of natural cyclic tetrapeptide histone deacetylase inhibitors have been prepared by replacing the complex Aeo side chain with less elaborate structures. researchgate.net A range of 7-oxo, 8-oxo, and 9-oxo amino acid analogues have been synthesized to probe the importance of the ketone's position. researchgate.net The synthesis of these analogues often follows convergent routes similar to those used for the natural Aeo, employing key reactions like cross-metathesis to attach various side chains to an amino acid scaffold derived from serine, aspartic acid, or glutamic acid. researchgate.net The goal of creating such hybrid or analogue compounds is often to improve properties like solubility, metabolic stability, or target affinity. nih.gov

Modifications of the Zinc-Binding Motif (e.g., Hydroxamic Acid Replacements)

The activity of many HDAC inhibitors relies on their ability to chelate the catalytic zinc ion (Zn²⁺) in the enzyme's active site. nih.gov A common and effective zinc-binding group (ZBG) is the hydroxamic acid moiety, which forms a stable five-membered chelate ring with the zinc ion. nih.gov Suberoylanilide hydroxamic acid (SAHA) is a prime example of an FDA-approved HDAC inhibitor utilizing this motif. nih.govmdpi.com

Research into Aeo analogues involves replacing the traditional hydroxamic acid to modulate activity, selectivity, or pharmacokinetic properties. One notable modification is the use of a thiol group. For instance, the natural product largazole (B1674506) is a cyclic depsipeptide that, upon in-vivo hydrolysis of its thioester, reveals a potent thiol-containing analogue. nih.gov This largazole thiol acts as a powerful inhibitor of several HDAC isozymes by coordinating to the active site zinc via its thiolate group. nih.gov The exploration of such ZBG replacements is a key strategy for discovering inhibitors with novel interaction profiles and potentially improved isoform selectivity.

The structural integrity of the zinc-binding motif is paramount. Studies on other zinc metalloenzymes have shown that altering the spacing and nature of the chelating residues, such as converting the common HExxH motif to HExxxH, can completely abolish enzymatic activity. nih.gov This underscores the sensitivity of the enzyme's active site to the precise geometry of the coordinating inhibitor group, guiding the rational design of new Aeo analogues.

Structural Alterations to the Peptide Backbone and Cap Regions

Aeo is frequently incorporated into a larger peptide structure, where modifications to the amino acid backbone and the terminal "cap" groups can significantly influence inhibitor function. Synthetic approaches often begin with enantiomerically pure precursors like L-glutamic acid or allylglycine to establish the stereochemistry at the α-carbon. nih.govscispace.com The amino group is typically protected with capping groups such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc), which can then be used in standard solid-phase peptide synthesis (SPPS) to build simplified or modified peptide analogues. researchgate.netnih.gov

Key structural alterations to the Aeo backbone itself include the synthesis of related keto-amino acids. Researchers have developed methods to produce a range of 7-oxo, 8-oxo, and 9-oxo amino acids, which are analogues of the natural 8-oxo-2-aminodecanoic acid (Aoda) found in inhibitors like apicidin. researchgate.net These modifications alter the length and flexibility of the carbon chain connecting the amino acid core to the zinc-binding keto-epoxy group, which can fine-tune the inhibitor's fit within the HDAC active site.

Structure-Activity Relationship (SAR) Studies on Aeo and its Synthetic Analogues

Structure-activity relationship (SAR) studies are essential for understanding how specific chemical modifications to the Aeo structure translate into changes in biological activity. The primary goal is to develop inhibitors with greater potency and selectivity for specific HDAC isoforms, which could lead to more effective therapeutics with fewer side effects. mdpi.com

Quantitative Assessment of Modified Aeo Structures on HDAC Inhibition Potency

The evaluation of new Aeo analogues involves quantifying their inhibitory activity, typically expressed as the half-maximal inhibitory concentration (IC₅₀). SAR studies have demonstrated that modifications to the Aeo scaffold can lead to analogues with significantly enhanced potency. For example, certain synthetic derivatives of largazole have been shown to be even more potent inhibitors than the parent compound. nih.gov Similarly, newly synthesized Aoda derivatives have exhibited interesting activity profiles against various HDAC isozymes. researchgate.net

The data below represents a conceptual summary of findings from SAR studies, illustrating how specific structural modifications can impact HDAC inhibition.

| Analogue | Modification | Target HDAC Isozyme | IC₅₀ (nM) |

| Parent Compound | Natural Aeo-containing peptide | HDAC1 | 100 |

| Analogue 1 | Replacement of keto-epoxy with hydroxamic acid | HDAC1 | 25 |

| Analogue 2 | Replacement of keto-epoxy with thiol (post-activation) | HDAC8 | 15 |

| Analogue 3 | Shortened alkyl chain (7-oxo analogue) | HDAC1 | 150 |

| Analogue 4 | Modified peptide backbone (e.g., D-amino acid substitution) | HDAC1 | >500 |

Note: This table is a representative illustration based on findings described in the literature. researchgate.netnih.gov Actual values vary depending on the specific assay conditions and the full structure of the tested compound.

Analysis of Conformational Preferences and Their Influence on Biological Activity

The three-dimensional shape, or conformation, of an inhibitor is a critical determinant of its biological activity. mdpi.com The challenge in drug design lies in understanding the flexible nature of molecules and how their conformational landscape changes in different environments, such as in solution versus bound to a receptor. mdpi.com

To this end, researchers employ a combination of experimental techniques, like Nuclear Magnetic Resonance (NMR) spectroscopy, and computational methods, such as molecular dynamics (MD) simulations, to analyze the conformational preferences of Aeo analogues. unifi.it These studies aim to identify the low-energy, predominant conformations of a molecule in solution and to understand how it might adapt its shape to fit into the HDAC active site—a process that can involve either the selection of a pre-existing conformation or an "induced fit." unifi.it

For example, introducing rigid structural elements, such as a d-proline (B559540) or an Aib-Gly turn mimetic into a peptide backbone, can reduce the conformational flexibility of the molecule. nih.gov This pre-organization can be beneficial, as it lowers the entropic penalty of binding, potentially leading to higher potency. Conversely, some degree of flexibility in the inhibitor's side chain may be necessary to achieve an optimal fit within the binding pocket. nih.gov By correlating the preferred 3D structures of different analogues with their measured inhibitory potency, researchers can build robust SAR models that guide the design of next-generation inhibitors. unifi.itnih.gov

Advanced Analytical and Computational Methodologies in Aeo Research

Spectroscopic Techniques for Structure Elucidation and Biosynthetic Pathway Tracing

Spectroscopic methods form the cornerstone of chemical analysis for Aeo, providing definitive evidence for its structure and offering deep insights into its formation in biological systems.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise three-dimensional structure of molecules in solution. For a complex amino acid like Aeo, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments is employed to assign the chemical shifts of each carbon and proton, thereby assembling the complete molecular skeleton.

A particularly powerful application of NMR in the study of natural products like Aeo is the use of stable isotope labeling. nih.gov In ¹³C labeling studies, microorganisms that produce Aeo-containing compounds are cultured in media enriched with ¹³C-labeled precursors, such as ¹³C-glucose or [¹³C₂]acetate. nih.govnih.gov As the organism synthesizes Aeo, these labeled atoms are incorporated into its carbon backbone. By analyzing the resulting ¹³C-¹³C coupling patterns and signal enhancements in the NMR spectrum of the isolated Aeo, researchers can precisely trace the metabolic route, identifying the primary building blocks and key enzymatic steps involved in its biosynthesis. This approach has been fundamental in establishing the polyketide or mixed polyketide-fatty acid origins of the decanoic acid chain in related natural products.

Table 1: Representative ¹³C NMR Chemical Shifts for Key Functional Groups in Aeo This interactive table provides typical chemical shift ranges for the carbon atoms within the 2-Amino-9,10-epoxy-8-oxodecanoic acid structure, which are critical for its identification and structural analysis.

| Carbon Atom | Functional Group | Typical Chemical Shift (δ) in ppm |

| C1 | Carboxylic Acid (-COOH) | 170-180 |

| C2 | α-Carbon (-CH(NH₂)-) | 50-60 |

| C3-C7 | Methylene Chain (-CH₂-) | 25-40 |

| C8 | Ketone Carbonyl (C=O) | 205-215 |

| C9 | Epoxide Carbon (-CH-) | 50-60 |

| C10 | Epoxide Carbon (-CH₂) | 45-55 |

Mass spectrometry (MS) is an essential tool for the detection and identification of Aeo and its derivatives due to its exceptional sensitivity and accuracy. youtube.com Often coupled with separation techniques like liquid chromatography (LC-MS), it allows for the analysis of Aeo within complex biological extracts. nih.gov High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the confident determination of its elemental formula (C₁₀H₁₇NO₄). nih.gov

Tandem mass spectrometry (MS/MS) is used to further confirm the structure by inducing fragmentation of the Aeo ion and analyzing the resulting fragment ions. The specific fragmentation pattern serves as a molecular fingerprint, helping to distinguish Aeo from other isomers.

This technique is central to metabolite profiling, where researchers aim to identify and quantify all small molecules in a biological sample. eurofinsdiscovery.com Through LC-MS analysis, scientists can detect not only Aeo but also its potential metabolic derivatives, such as the reduced alcohol form (2-amino-9-hydroxy-8-oxodecanoic acid) or other modified products, providing critical information about its metabolic stability and fate within cellular systems. nih.gov

Table 2: Predicted Mass-to-Charge Ratios (m/z) for Aeo Adducts in Mass Spectrometry This interactive table displays the predicted m/z values for various ionized forms (adducts) of Aeo, which are used for its identification in mass spectrometry experiments. uni.lu

| Adduct Form | Formula | Predicted m/z |

| [M+H]⁺ | [C₁₀H₁₇NO₄ + H]⁺ | 216.1230 |

| [M+Na]⁺ | [C₁₀H₁₇NO₄ + Na]⁺ | 238.1049 |

| [M+K]⁺ | [C₁₀H₁₇NO₄ + K]⁺ | 254.0789 |

| [M-H]⁻ | [C₁₀H₁₇NO₄ - H]⁻ | 214.1085 |

Application of Chemical Probes Derived from Aeo

To investigate the biological function and specific molecular targets of Aeo, researchers synthesize a variety of chemical analogues that act as molecular probes. These probes are derivatives of Aeo where specific functional groups are modified or replaced. By systematically altering the structure—for example, by reducing the ketone, opening the epoxide ring, or changing the stereochemistry at the α-carbon—scientists can conduct detailed structure-activity relationship (SAR) studies. researchgate.net

These synthetic efforts are crucial for understanding which parts of the Aeo molecule are essential for its biological activity, such as HDAC inhibition. For instance, creating a probe that lacks the epoxide can determine if this group is necessary for binding to or inhibiting a target enzyme. Similarly, simplified analogues are prepared to identify the minimal structural components required for activity. researchgate.net These probes are then tested in biochemical and cellular assays to measure changes in potency, providing a map of the key pharmacophoric features of Aeo and guiding the design of more potent or selective inhibitors.

Computational Modeling and Docking Studies for Aeo-Enzyme Interactions

Computational chemistry provides powerful in silico tools to visualize and analyze how Aeo interacts with its biological targets at an atomic level. nih.gov Molecular docking is a prominent computational technique used to predict the preferred orientation and binding affinity of a ligand (Aeo) when it binds to the active site of a receptor, typically an enzyme like histone deacetylase (HDAC). mdpi.com

The process involves using the three-dimensional crystal structure of the target enzyme and computationally placing the Aeo molecule into its binding pocket in various conformations. researchgate.net Sophisticated algorithms then calculate the most stable binding pose, estimating the binding energy and identifying key molecular interactions, such as:

Hydrogen Bonds: Between the amino and carboxyl groups of Aeo and amino acid residues in the enzyme.

Coordination: Chelation of the catalytic zinc ion in the HDAC active site by the ketone and epoxide oxygen atoms of Aeo. mdpi.com

Hydrophobic Interactions: Between the decanoic acid chain of Aeo and nonpolar pockets within the enzyme's binding tunnel.

These docking studies provide invaluable hypotheses about the mechanism of inhibition, which can then be tested experimentally using the chemical probes described in the previous section. nih.gov This synergy between computational modeling and empirical testing accelerates the understanding of Aeo's biological function and facilitates the rational design of new therapeutic agents. nih.gov

Table 3: Example Data from a Hypothetical Docking Study of Aeo with HDAC1 This interactive table illustrates the typical output from a molecular docking simulation, showing the predicted interactions and binding affinity between Aeo and a target enzyme.

| Parameter | Description |

| Target Protein | Human Histone Deacetylase 1 (HDAC1) |

| Ligand | This compound (Aeo) |

| Docking Software | AutoDock Vina |

| Predicted Binding Energy | -7.8 kcal/mol |

| Key Interactions | - Zinc coordination with C8-ketone and C9-epoxide oxygen- Hydrogen bond between C2-amino group and Asp99- Hydrogen bond between C1-carboxyl group and Tyr204- Hydrophobic contacts with Phe150, Leu271 |

Future Research Trajectories for 2 Amino 9,10 Epoxy 8 Oxodecanoic Acid

Comprehensive Elucidation of Undiscovered Biosynthetic Steps and Regulatory Networks

The biosynthesis of complex natural products like Aeo involves a series of enzymatic reactions and is tightly controlled by regulatory networks within the producing organism. Although the general principles of fatty acid and amino acid biosynthesis are well-understood, the specific pathway leading to Aeo remains largely uncharacterized.

Future research in this area should focus on identifying the complete set of genes and enzymes responsible for Aeo biosynthesis. This will likely involve a combination of genomic and transcriptomic analysis of Aeo-producing organisms to identify candidate gene clusters. Techniques such as gene knockout and heterologous expression can then be employed to functionally characterize the enzymes involved in each step of the pathway, from precursor molecules to the final Aeo structure. Understanding these enzymatic steps, which may include unique acyl-activating enzymes, oxidases, and transaminases, is crucial. nih.govresearchgate.net

Furthermore, the regulatory networks that govern the production of Aeo are of significant interest. Research into the transcriptional and post-transcriptional regulation of the biosynthetic genes will provide insights into how organisms control the output of this specialized metabolite. researchgate.net Investigating the environmental and developmental cues that trigger Aeo production could lead to strategies for enhancing its yield for research and industrial purposes. Elucidating these complex regulatory mechanisms is essential for a complete understanding of Aeo's role in the producing organism and for enabling its biotechnological production. mdpi.com

Exploration of Novel Aeo-Containing Natural Products from Diverse Organisms

To date, Aeo has been identified as a key structural component in a limited number of natural products, primarily cyclic tetrapeptides isolated from fungi, such as chlamydocin (B1668628) and the apicidin (B1684140) family of histone deacetylase inhibitors. researchgate.net The discovery of these compounds has highlighted the potential of Aeo as a pharmacophore. However, the full extent of its natural distribution and the diversity of molecular scaffolds it is incorporated into are likely much broader.

A significant future research direction is the systematic exploration of diverse ecological niches for novel Aeo-containing natural products. researchgate.net This includes screening programs targeting microorganisms from unique environments, such as marine sediments and symbiotic fungi, which are known to be prolific sources of novel bioactive compounds. mdpi.com Modern analytical techniques, including high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, coupled with genomic and metabolomic approaches, will be instrumental in identifying and characterizing new Aeo-containing molecules. The discovery of novel Aeo-containing natural products from a wider range of organisms will not only expand our understanding of its biological roles but also provide new lead compounds for drug discovery. researchgate.net

Development of Aeo-Based Chemical Probes for Specific Cellular and Epigenetic Investigations

The role of Aeo as a component of potent histone deacetylase (HDAC) inhibitors makes it an attractive scaffold for the development of chemical probes to investigate epigenetic processes. researchgate.netnih.gov Chemical probes are small molecules designed to selectively bind to and report on the activity or presence of a specific biological target. The development of Aeo-based probes could provide powerful tools for studying HDACs and other potential cellular targets of Aeo-containing natural products.

Future research should focus on the synthesis of Aeo analogs that are modified with reporter tags, such as fluorescent dyes or biotin. nih.govnih.gov Fluorescently labeled Aeo probes could be used for cellular imaging to visualize the localization and dynamics of their target proteins in living cells. nih.gov Biotinylated Aeo probes would be valuable for affinity purification and pull-down assays to identify the specific cellular proteins that interact with Aeo-containing compounds. nih.gov These investigations will be crucial for elucidating the mechanism of action of known Aeo-containing drugs and for discovering new biological pathways modulated by this unique amino acid. The design and application of such probes will significantly advance our understanding of the cellular and epigenetic functions associated with Aeo. nih.govnih.gov

| Probe Type | Reporter Tag | Potential Application |

| Fluorescent Probe | Coumarin, Flavone | Cellular imaging of target protein localization |

| Affinity Probe | Biotin | Identification of interacting proteins via pull-down assays |

Investigation of Aeo-Derived Scaffolds for Modulating Specific Biological Pathways in Experimental Systems

The discovery of Aeo as a key component of natural products with potent HDAC inhibitory activity has spurred interest in using Aeo-derived scaffolds to modulate specific biological pathways, particularly in the context of cancer research. researchgate.netnih.govmdpi.com The unique structural features of Aeo, including its epoxide and ketone functionalities, are critical for its biological activity.

A promising avenue for future research is the design and synthesis of novel compounds based on the Aeo scaffold. This includes the creation of focused libraries of Aeo analogs and peptidomimetics to explore the structure-activity relationships (SAR) of Aeo-containing molecules. nih.govresearchgate.net By systematically modifying the Aeo core and the surrounding peptide sequence, researchers can aim to develop more potent and selective inhibitors of specific HDAC isoforms or to target other enzymes and protein-protein interactions. researchgate.net The investigation of these novel Aeo-derived scaffolds in cellular and animal models will be essential to validate their therapeutic potential and to understand their effects on various biological pathways. mdpi.com This research could lead to the development of new therapeutic agents for a range of diseases, including cancer and inflammatory disorders. nih.govmdpi.com

| Compound Class | Potential Target | Therapeutic Area |

| Aeo-containing cyclic peptides | Histone Deacetylases (HDACs) | Cancer, Inflammatory Diseases |

| Simplified Aeo-analogs | Specific HDAC isoforms | Targeted Cancer Therapy |

| Aeo-based peptidomimetics | Protein-protein interactions | Various Diseases |

Q & A

Basic: What are the recommended methods for synthesizing 2-Amino-9,10-epoxy-8-oxodecanoic acid in laboratory settings?

Answer:

Synthesis typically involves multi-step organic reactions, including oxidation of precursors (e.g., methyl esters of oxo-fatty acids) and epoxidation to introduce the epoxy group. For example:

- Step 1: Start with a 9-oxodecanoic acid derivative (similar to methods used for 4-oxododecanedioic acid synthesis via methyl ester intermediates) .

- Step 2: Introduce the amino group via coupling reactions , leveraging reactive sites like the amino group in structurally analogous compounds (e.g., 17-Amino-10-oxo-3,6,12,15-tetraoxa-9-azaheptadecanoic acid uses amide linkages for functionalization) .

- Step 3: Perform controlled epoxidation using oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) under low temperatures to avoid side reactions.

Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:

Use orthogonal analytical techniques :

- NMR Spectroscopy: Confirm the presence of epoxy (δ 3.0–4.5 ppm) and oxo (δ 2.1–2.5 ppm) groups. Compare with reference data from structurally similar compounds (e.g., 9-oxo-decanoic acid derivatives) .

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., C₁₀H₁₅NO₄ requires m/z 213.1002) and detect impurities.

- HPLC Purity Analysis: Employ reverse-phase columns (C18) with UV detection at 210–220 nm for quantification .

Advanced: How should researchers address contradictory data between spectroscopic methods (e.g., NMR vs. MS) when analyzing this compound?

Answer:

Contradictions often arise from sample preparation artifacts or isomeric impurities . Mitigation strategies include:

- Orthogonal Validation: Combine NMR with IR spectroscopy to confirm functional groups (e.g., epoxy C-O-C stretch at ~1250 cm⁻¹) .

- Chromatographic Separation: Use preparative HPLC to isolate pure fractions before reanalyzing with MS/NMR .

- Stability Testing: Check for degradation under analytical conditions (e.g., solvent-induced epoxy ring opening) .

Advanced: What strategies control stereochemistry during epoxy ring formation in this compound synthesis?

Answer:

Epoxidation stereochemistry is influenced by:

- Catalyst Choice: Sharpless asymmetric epoxidation with titanium(IV) isopropoxide and chiral ligands for enantioselectivity .

- Reaction Solvent: Use aprotic solvents (e.g., dichloromethane) to minimize nucleophilic attack on the epoxy intermediate.

- Temperature Control: Maintain sub-0°C conditions during epoxidation to favor kinetic over thermodynamic products .

Basic: What are the solubility properties of this compound, and how should they inform experimental design?

Answer:

- Solubility: Freely soluble in polar aprotic solvents (e.g., DMSO, ~500 mg/mL) and partially soluble in ethanol. Avoid aqueous buffers at neutral pH due to potential hydrolysis of the epoxy group .

- Handling Tips: Prepare stock solutions in DMSO for biological assays, and use inert atmospheres (N₂/Ar) during lyophilization to prevent oxidation.

Advanced: How can researchers design degradation studies to evaluate the stability of this compound under physiological conditions?

Answer:

- Simulated Physiological Media: Incubate the compound in PBS (pH 7.4) or serum at 37°C. Monitor degradation via:

- HPLC-MS: Quantify parent compound and byproducts (e.g., diol derivatives from epoxy ring hydrolysis) .

- Kinetic Analysis: Calculate half-life (t₁/₂) using first-order decay models.

- Accelerated Stability Testing: Expose to elevated temperatures (40–60°C) and extrapolate degradation pathways using Arrhenius plots .

Advanced: What computational tools are suitable for predicting the reactivity of this compound in biological systems?

Answer:

- Molecular Dynamics (MD) Simulations: Model interactions with enzymes (e.g., epoxide hydrolases) using software like GROMACS or AMBER .

- Density Functional Theory (DFT): Calculate activation energies for epoxy ring-opening reactions using Gaussian or ORCA .

- ADMET Prediction: Use SwissADME or ADMETLab to estimate absorption and toxicity profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.